molecular formula C15H13N5OS B2778004 N-(2,1,3-Benzothiadiazol-4-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415524-88-6

N-(2,1,3-Benzothiadiazol-4-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B2778004
CAS No.: 2415524-88-6
M. Wt: 311.36
InChI Key: SYUBJDOMGWMHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-Benzothiadiazol-4-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a complex organic compound that features a benzothiadiazole moiety fused with a tetrahydroquinazoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-Benzothiadiazol-4-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves the following steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur and nitrous acid.

    Formation of the Tetrahydroquinazoline Core: The tetrahydroquinazoline core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde, followed by reduction.

    Coupling Reaction: The final step involves coupling the benzothiadiazole core with the tetrahydroquinazoline core through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-Benzothiadiazol-4-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(2,1,3-Benzothiadiazol-4-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(2,1,3-Benzothiadiazol-4-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole: A simpler analog that serves as a core structure for many derivatives.

    Tetrahydroquinazoline: Another core structure that can be modified to yield various derivatives.

Uniqueness

N-(2,1,3-Benzothiadiazol-4-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its combined structural features, which confer distinct photophysical and chemical properties. This makes it particularly valuable for applications in materials science and medicinal chemistry.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c21-15(13-9-4-1-2-5-10(9)16-8-17-13)18-11-6-3-7-12-14(11)20-22-19-12/h3,6-8H,1-2,4-5H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUBJDOMGWMHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.